N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
N-Benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound featuring a benzyl group attached to an acetamide core, which is further substituted with a 4-methylpyrimidin-2-yloxy moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmaceutical and biochemical research.
Properties
IUPAC Name |
N-benzyl-2-(4-methylpyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11-7-8-15-14(17-11)19-10-13(18)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVMHWBMYKEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpyrimidine-2-ol with a suitable acylating agent, such as chloroacetyl chloride, to form 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with benzylamine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like triethylamine may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-2-(Substituted Phenoxy)acetamides
- N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide (): Structural Difference: Replaces the pyrimidine ring with a chlorinated and methyl-substituted phenoxy group. Properties: Exhibits hydrogen bonding via N–H⋯O interactions in its crystal structure, enhancing stability. The dihedral angle between aromatic rings is 27.17°, influencing molecular conformation . Applications: Studied for protein-small molecule interactions, suggesting utility in structural biology .
- N-Benzyl-2-(2,6-dichlorophenoxy)acetamide (): Structural Difference: Contains two chlorine atoms on the phenoxy ring, increasing electron-withdrawing effects. Properties: Higher melting points and altered solubility compared to the methylpyrimidine analog due to stronger intermolecular forces .
Pyrimidine and Pyridine Derivatives
- 2-(4-Methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (): Structural Difference: Incorporates a sulfamoylphenyl group linked to the pyrimidine.
Coumarin-Based Analogs
- N-Benzyl-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide (5a) and N-Benzyl-2-((2-oxo-2H-chromen-6-yl)oxy)acetamide (5b) (): Structural Difference: Replace pyrimidine with coumarin (chromen-2-one) rings. Synthesis: Synthesized via amidation in DMA solvent, yielding 67% for both compounds.
Heterocyclic and Indole Derivatives
- N-Benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Structural Difference: Contains a pyrimidoindole core with a sulfanyl group.
Key Physicochemical Data
Biological Activity
N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory research. This article will explore the biological activity of this compound, summarizing key findings from diverse studies and presenting data in tables for clarity.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.25 g/mol
The compound features a benzyl group attached to an acetamide moiety, with a pyrimidine derivative contributing to its biological properties.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antiviral properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various viruses by inhibiting viral replication processes. In particular:
- In Vitro Studies : Concentrations ranging from 4 to 20 μg/mL demonstrated significant activity against the vaccinia virus in embryonic epidermis fibroblast cells .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through the inhibition of DNA topoisomerase II, a target for many anticancer drugs. Studies have shown that:
- Topoisomerase Inhibition : Compounds with similar structural motifs were found to inhibit human DNA topoisomerase II effectively. The most active derivatives in related studies were noted to be more than twice as potent as established drugs like etoposide .
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties. Research has highlighted that:
- Cytokine Inhibition : Certain analogs have been shown to suppress cytokine production, indicating a potential role in managing inflammatory diseases .
Case Studies
- Antiviral Efficacy :
- Anticancer Mechanisms :
- Inflammation Models :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
